Ciprefadol succinate

Description

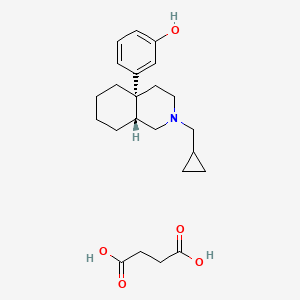

Ciprefadol succinate is an opioid analgesic drug with the molecular formula C₁₉H₂₇NO (succinate salt) and CAS number 59889-36-0 . Developed by Eli Lilly & Co., it belongs to the isoquinoline class of compounds, characterized by the chemical structure (-)-m-[2-(Cyclopropylmethyl)-1,3,4,5,6,7,8,8aa-octahydro-4aß(2H)-isoquinolyl]phenol succinate . Its succinate salt formulation suggests enhanced solubility or stability compared to freebase forms .

Properties

CAS No. |

60719-85-9 |

|---|---|

Molecular Formula |

C23H33NO5 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol;butanedioic acid |

InChI |

InChI=1S/C19H27NO.C4H6O4/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15;5-3(6)1-2-4(7)8/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2;1-2H2,(H,5,6)(H,7,8)/t17-,19-;/m0./s1 |

InChI Key |

RAGPBJMJHPNLAJ-QQTWVUFVSA-N |

Isomeric SMILES |

C1CC[C@]2(CCN(C[C@@H]2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |

Canonical SMILES |

C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ciprefadol succinate involves the reaction of 3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol with succinic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the succinate salt. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ciprefadol succinate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Ciprefadol succinate has several scientific research applications:

Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.

Biology: Investigated for its effects on pain modulation and receptor interactions.

Medicine: Explored for its potential use as an analgesic in clinical settings.

Industry: Utilized in the development of new analgesic drugs and formulations

Mechanism of Action

Ciprefadol succinate exerts its effects by binding to mu and kappa opioid receptors. At low doses, it acts as an antagonist, inhibiting the analgesic effect of morphine. At higher doses, it functions as an agonist, providing potent analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key attributes of Ciprefadol succinate with two structurally related analgesics: Ciramadol and Ciproquazone .

| Compound | Molecular Formula | CAS Number | Therapeutic Class | Manufacturer | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₉H₂₇NO (salt) | 59889-36-0 | Opioid Analgesic | Eli Lilly & Co. | Isoquinoline derivative; succinate salt |

| Ciramadol | C₁₅H₂₃NO₂ | 63269-31-8 | Analgesic | Not specified | Simpler structure; no succinate moiety |

| Ciproquazone | C₁₉H₁₈N₂O₂ | 33453-23-5 | Analgesic | Not specified | Nitrogen-rich heterocyclic structure |

Key Observations :

- Succinate Role : The succinate in Ciprefadol likely improves bioavailability or stability, a common strategy in salt formulations (e.g., sumatriptan succinate ). In contrast, Ciramadol and Ciproquazone lack this modification.

- Structural Complexity: Ciprefadol’s isoquinoline backbone contrasts with Ciramadol’s simpler structure and Ciproquazone’s nitrogen-rich heterocycle, implying divergent receptor interactions .

Pharmacokinetic and Pharmacodynamic Profiles

While direct pharmacokinetic data (e.g., absorption, half-life) are absent in the evidence, inferences can be made:

- This compound : As an opioid, it may undergo hepatic metabolism (e.g., cytochrome P450 enzymes) and renal excretion, similar to morphine or tramadol . The succinate salt may delay gastric absorption, prolonging its action.

- Structural simplicity may reduce metabolic complexity.

- Ciproquazone : The heterocyclic structure could confer distinct metabolic pathways, possibly minimizing opioid-related side effects (e.g., respiratory depression).

Mechanistic Differences :

- Ciprefadol’s opioid activity contrasts with Ciproquazone, which may act via non-opioid pathways (e.g., COX inhibition), though specific mechanisms are unconfirmed in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.